

Application Notes & Protocols: Cell-Based Assays Involving Acetyl-L-Methionine Sulfoxide

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Compound of Interest

Compound Name: *Acetyl-L-methionine sulfoxide*

Cat. No.: *B556368*

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Introduction

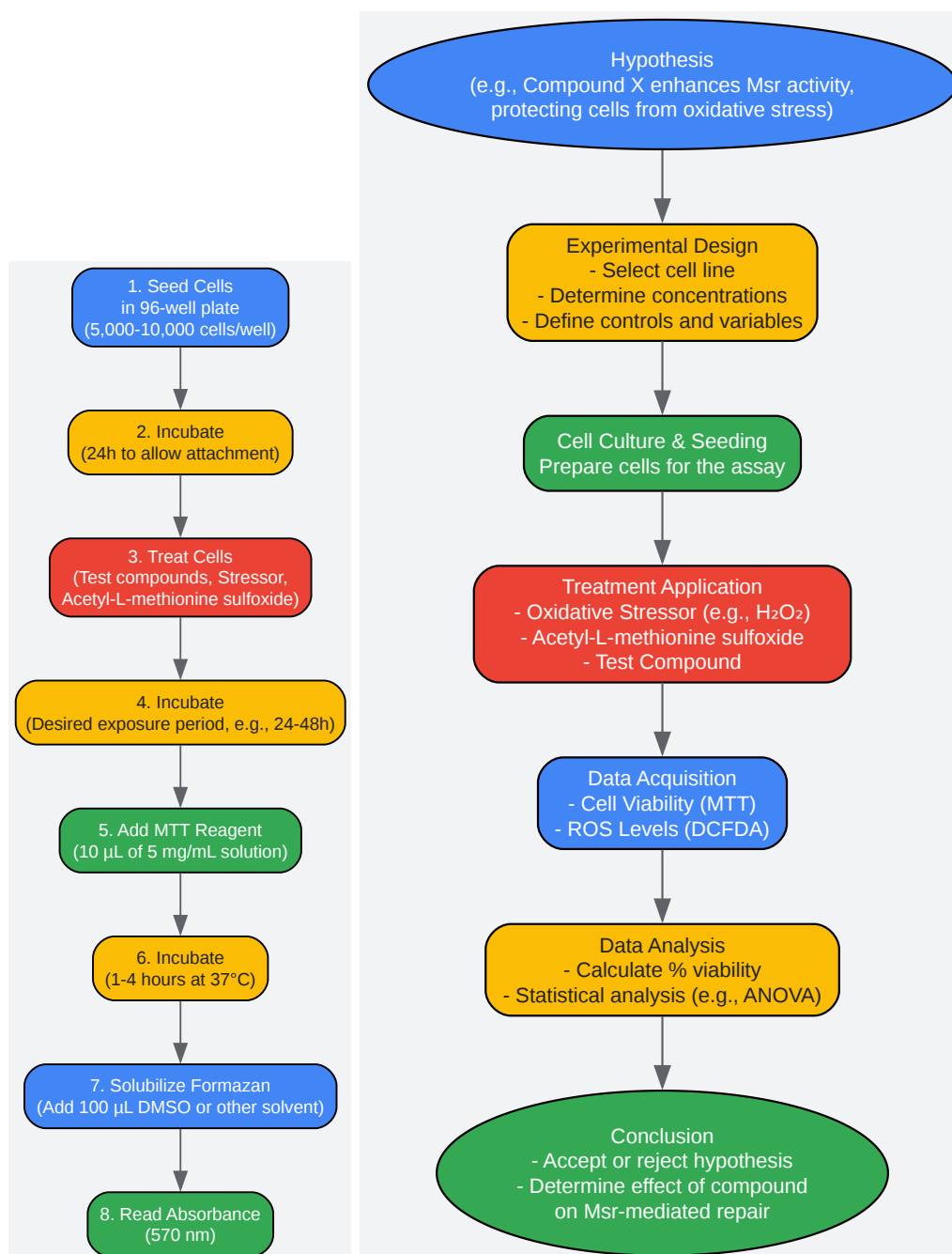
Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (MetO).[1][2] This oxidation can alter protein structure and function, contributing to cellular damage, aging, and the progression of age-related diseases.[1][3] Cells have evolved a repair mechanism centered around the methionine sulfoxide reductase (Msr) enzyme system, which reduces MetO back to methionine.[4][5] The Msr system consists of two main classes of enzymes: MsrA, which stereospecifically reduces the S-epimer of MetO, and MsrB, which reduces the R-epimer.[1][5][6] This enzymatic cycle allows methionine residues to act as catalytic antioxidants, scavenging ROS and protecting cells from oxidative damage.[4][7]

N-Acetyl-L-methionine sulfoxide is a derivative used in cell-based assays as a stable substrate for the Msr system, particularly MsrA.[8][9] Its utility lies in its ability to probe the functionality of this critical antioxidant repair pathway. By treating cells with this compound, researchers can investigate the cellular capacity to manage oxidative stress, screen for compounds that modulate Msr activity, and study the downstream effects of methionine oxidation and repair on cellular signaling and viability.

These application notes provide detailed protocols for utilizing **Acetyl-L-methionine sulfoxide** in common cell-based assays to assess cell viability, and intracellular ROS levels, relevant for drug development and research in oxidative stress-related pathologies.

Signaling and Repair Pathway

The enzymatic repair of oxidized methionine is a cyclic process. Methionine residues within proteins can be oxidized by various ROS to form methionine sulfoxide (MetO). The MsrA and MsrB enzymes then reduce the two diastereomers of MetO back to methionine, using thioredoxin (Trx) as a reducing agent. This process is crucial for maintaining protein function and cellular redox homeostasis.[4][6]



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